molecular formula C17H14N2O2 B14109100 N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide

N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide

Cat. No.: B14109100
M. Wt: 278.30 g/mol
InChI Key: JRYGRMPTSSFDLV-PDGQHHTCSA-N
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Description

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthalene ring, a furan ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between naphthalen-2-yl ethylidene and furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ethylidene furan-2-carboxylic acid, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(naphthalen-2-yl)ethylidene-2-phenylhydrazine: Similar in structure but with a phenyl group instead of a furan ring.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring and phosphonic ester group.

Uniqueness

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]furan-2-carbohydrazide is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[(Z)-1-naphthalen-2-ylethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12(18-19-17(20)16-7-4-10-21-16)14-9-8-13-5-2-3-6-15(13)11-14/h2-11H,1H3,(H,19,20)/b18-12-

InChI Key

JRYGRMPTSSFDLV-PDGQHHTCSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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